2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule characterized by a benzothiazole core linked to a pyrrolidine-containing ethanone scaffold. The benzothiazole moiety is substituted with a thioether group, while the pyrrolidine ring is functionalized with a 4-(trifluoromethyl)pyridin-2-yloxy substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S2/c20-19(21,22)12-5-7-23-16(9-12)27-13-6-8-25(10-13)17(26)11-28-18-24-14-3-1-2-4-15(14)29-18/h1-5,7,9,13H,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIZXCHMTGVYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and antimicrobial treatments. This article aims to compile and synthesize findings from various studies regarding its synthesis, biological efficacy, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 439.5 g/mol. The compound features a benzothiazole moiety linked to a pyrrolidine ring through an ether bond, which is believed to contribute significantly to its biological activity.
Synthesis
The synthesis of benzothiazole derivatives typically involves several steps, including acylation and thiolation reactions. For instance, the synthesis pathway for related benzothiazole compounds often begins with the reaction of benzo[d]thiazole derivatives with chloroacetyl chloride in the presence of bases like triethylamine, leading to various functionalized products .
Anticancer Activity
Numerous studies have reported on the anticancer properties of benzothiazole derivatives, including those related to the target compound. For example:
- Compound Efficacy : In vitro studies showed that certain benzothiazole derivatives exhibited potent inhibitory effects against various cancer cell lines. One derivative demonstrated an IC50 value as low as 1.2 nM against SKRB-3 cells, indicating strong anticancer activity .
- Mechanism of Action : The mechanism behind the anticancer effects often involves induction of apoptosis in cancer cells. For instance, flow cytometry analyses revealed that treatment with specific benzothiazole compounds led to increased apoptotic cell populations in HepG2 cells .
Antimicrobial Activity
Research has also indicated that benzothiazole derivatives possess antimicrobial properties. For example:
- Inhibition Studies : Compounds similar to the target molecule have shown inhibitory activity against pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae, likely due to their ability to inhibit membrane-bound ATPases .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is closely linked to their structural features:
- Pyrrolidine Ring : The presence of a pyrrolidine ring has been associated with enhanced activity against certain targets, suggesting that modifications in this region can lead to increased potency .
- Substituents Impact : Variations in substituents on the benzothiazole or pyridine rings can significantly alter the compound's interaction with biological targets, affecting both efficacy and selectivity .
Data Summary
| Biological Activity | Cell Line/Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Anticancer | SKRB-3 | 1.2 | |
| Anticancer | SW620 | 4.3 | |
| Anticancer | A549 | 44 | |
| Anticancer | HepG2 | 48 | |
| Antifungal | Candida albicans | N/A |
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their anticancer properties. The study highlighted that modifications on the benzothiazole scaffold led to compounds with significantly improved activity profiles compared to standard chemotherapeutics .
Another investigation assessed the antimicrobial potential of these compounds, revealing promising results against various fungal strains, which could pave the way for new antifungal therapies .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis. The compound's structure allows it to interact with key biological targets involved in the pathogenicity of tuberculosis. For example, several derivatives have shown promising inhibitory concentrations (IC50) against M. tuberculosis, indicating their potential as anti-tubercular agents .
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7b | NT | 0.32 |
| 7c | NT | 0.32 |
This table summarizes the anti-tubercular activity of various synthesized compounds, showcasing their effectiveness compared to standard reference drugs .
Antifungal Activity
The compound has also been investigated for its antifungal properties, particularly its ability to inhibit the fungal plasma membrane H+-ATPase (Pma1p). A study demonstrated that certain derivatives of benzothiazole could effectively inhibit Pma1p with an IC50 value as low as 8 μM, indicating strong antifungal potential . This inhibition correlates with reduced growth rates in pathogenic fungi such as Candida albicans.
Case Study 1: Antitubercular Screening
In a systematic screening of benzothiazole derivatives for anti-tubercular activity, researchers synthesized a series of compounds that were evaluated against M. tuberculosis. The study found that modifications in the side chains significantly influenced the inhibitory potency, with some compounds exhibiting better binding affinities to target proteins involved in bacterial resistance mechanisms .
Case Study 2: Antifungal Mechanism Elucidation
Another study focused on elucidating the mechanism by which benzothiazole derivatives inhibit fungal growth. The research employed molecular docking studies to assess binding interactions with Pma1p, revealing critical insights into how structural variations impact biological activity. This study not only confirmed the antifungal potential but also provided a framework for future drug design efforts targeting fungal infections .
Comparison with Similar Compounds
Structural Modifications and Activity
- Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group in the target compound (C₁₈H₁₅F₃N₂O₂S₂) confers higher electronegativity and metabolic stability compared to the chloro-substituted analog (C₁₇H₁₄ClN₃O₂S) . This may enhance target binding in hydrophobic enzyme pockets.
- Thioether vs.
- Heterocyclic Diversity : Pyrazole-carbaldehyde derivatives (C₁₇H₁₁FN₄OS) demonstrate broad-spectrum antiviral and antitumor activities, suggesting that the target compound’s pyrrolidine-pyridyloxy system could be optimized for similar applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
- Methodology: The compound can be synthesized via a multi-step process involving:
- Step 1: Refluxing a benzo[d]thiazole derivative (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with aryl isothiocyanates in anhydrous DMF for 4–6 hours under nitrogen to form thiourea intermediates .
- Step 2: Cyclization of intermediates using ethanol or DMF-EtOH (1:1) as a solvent under reflux, followed by recrystallization to purify the product .
- Critical Conditions: Strict control of temperature (60–80°C), anhydrous solvents, and inert atmosphere (N₂) are essential to avoid side reactions (e.g., hydrolysis of isothiocyanates).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology:
- ¹H/¹³C NMR: Focus on signals for the pyrrolidinyl oxygen linkage (δ 3.5–4.5 ppm for protons; δ 70–80 ppm for carbons) and trifluoromethyl groups (δ ~120 ppm for ¹³C) .
- HRMS: Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm.
- IR: Look for C=O stretches (~1650–1700 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹) .
Q. What in vitro biological assays are commonly used to evaluate the pharmacological potential of this compound?
- Methodology:
- Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungal strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Fluorescence-based assays for targets like HIV-1 protease or tyrosine kinase .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different structural analogs of this compound?
- Methodology:
- Perform QSAR (Quantitative Structure-Activity Relationship) analysis to correlate substituent effects (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) with activity trends .
- Use molecular docking (e.g., AutoDock Vina) to compare binding poses in target proteins (e.g., HIV-1 protease) and identify steric/electronic mismatches .
- Validate hypotheses via site-directed mutagenesis of protein targets (e.g., altering active-site residues) .
Q. What strategies optimize the regioselectivity of reactions involving the pyrrolidinyl-oxy pyridine moiety?
- Methodology:
- Protecting Groups: Temporarily block reactive sites (e.g., using Boc for amines) during functionalization of the pyrrolidine ring .
- Catalytic Control: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the oxygen linkage .
Q. How do computational models predict the metabolic stability of this compound, and what experimental validations are required?
- Methodology:
- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism and plasma protein binding .
- In Vitro Validation: Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification of parent compound depletion .
- Isotope Labeling: Track metabolic pathways via ¹⁴C-labeled analogs in hepatocyte models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
